molecular formula C16H16N4O6 B414451 Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate

Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate

Cat. No.: B414451
M. Wt: 360.32g/mol
InChI Key: BDXPYUWAUUVMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate typically involves the following steps:

    Amination: The nitro-pyridine derivative is then subjected to amination to introduce the amino group.

    Esterification: The final step involves the esterification of benzoic acid with butanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, amination, and esterification processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate would depend on its specific application. Generally, the nitro groups can participate in redox reactions, and the aromatic rings can interact with various molecular targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dinitro-pyridin-2-ylamino)-benzoic acid methyl ester
  • 4-(3,5-Dinitro-pyridin-2-ylamino)-benzoic acid ethyl ester
  • 4-(3,5-Dinitro-pyridin-2-ylamino)-benzoic acid propyl ester

Properties

Molecular Formula

C16H16N4O6

Molecular Weight

360.32g/mol

IUPAC Name

butyl 4-[(3,5-dinitropyridin-2-yl)amino]benzoate

InChI

InChI=1S/C16H16N4O6/c1-2-3-8-26-16(21)11-4-6-12(7-5-11)18-15-14(20(24)25)9-13(10-17-15)19(22)23/h4-7,9-10H,2-3,8H2,1H3,(H,17,18)

InChI Key

BDXPYUWAUUVMIK-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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